N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C23H19N3O3S This compound is known for its unique structural features, which include a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbamothioyl Linkage: The final step involves the reaction of the benzoxazole-phenyl intermediate with thiourea to form the carbamothioyl linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzoyl)-N’-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
- N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-(2-methylbenzoyl)thiourea
Uniqueness
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and carbamothioyl linkage differentiate it from other similar compounds, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-7-12-18-19(13-14)27-21(24-18)16-8-10-17(11-9-16)23-22(28)25-20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWIRYURYCQKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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